1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one
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Overview
Description
1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of Propenone Moiety: The propenone moiety is formed through a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield saturated ketones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenyl-1,3-thiazol-5-yl)-3-anilino-2-propen-1-one: Lacks the trifluoromethyl group.
1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(methyl)anilino]-2-propen-1-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one can significantly influence its chemical and biological properties, such as increasing its lipophilicity and metabolic stability, which may enhance its effectiveness in certain applications.
Properties
IUPAC Name |
1-(2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2OS/c20-19(21,22)14-7-4-8-15(11-14)23-10-9-16(25)17-12-24-18(26-17)13-5-2-1-3-6-13/h1-12,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKFTSYOAASQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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